N-Cyclopentyl-3-cyclopropyl-1,2,4-oxadiazol-5-amine
Description
N-Cyclopentyl-3-cyclopropyl-1,2,4-oxadiazol-5-amine (CAS: 1878399-07-5) is a 1,2,4-oxadiazole derivative with a molecular formula of C₁₀H₁₅N₃O and a molecular weight of 193.25 g/mol . The compound features a cyclopentyl group attached to the amine nitrogen and a cyclopropyl substituent at the 3-position of the oxadiazole ring.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
N-cyclopentyl-3-cyclopropyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C10H15N3O/c1-2-4-8(3-1)11-10-12-9(13-14-10)7-5-6-7/h7-8H,1-6H2,(H,11,12,13) |
InChI Key |
TYOXMUGMJJQSQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC(=NO2)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-3-cyclopropyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable nitrile oxide precursor, followed by cyclization to form the oxadiazole ring . The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-3-cyclopropyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted oxadiazoles.
Scientific Research Applications
N-Cyclopentyl-3-cyclopropyl-1,2,4-oxadiazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-Cyclopentyl-3-cyclopropyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar 1,2,4-Oxadiazol-5-amine Derivatives
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Effects on Melting Points: Nitro-substituted derivatives (Ox2, Ox3) exhibit higher melting points (>130°C) compared to non-nitro analogs like Ox (125–127°C), likely due to enhanced intermolecular interactions (e.g., dipole-dipole) . Cyclohexyl groups (Ox, Ox2, Ox3) generally result in higher melting points than smaller alkyl substituents (e.g., methyl, isopropyl) due to increased molecular rigidity .
- The cyclopropyl ring at the 3-position introduces ring strain, which could enhance reactivity or binding affinity in biological systems .
Synthetic Yields :
- Yields for cyclohexyl derivatives (Ox: 85%; Ox2: 84%; Ox3: 81%) suggest efficient synthesis protocols involving column chromatography (hexane/dichloromethane or EtOAc mixtures) .
Biological Activity
N-Cyclopentyl-3-cyclopropyl-1,2,4-oxadiazol-5-amine (CAS No. 1878399-07-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 193.25 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. While detailed mechanisms are still under investigation, preliminary studies suggest it may act as an inhibitor of certain kinases, which play crucial roles in cell signaling and regulation.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown inhibitory effects against various bacterial strains. The effectiveness appears to be dose-dependent, with higher concentrations leading to greater inhibition of bacterial growth.
Anticancer Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's mechanism in cancer cells may involve the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
Research has identified that this compound can inhibit specific enzymes related to disease progression. For example, it has been shown to inhibit the activity of protein kinases involved in cancer and other diseases.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- Objective : Evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Results : The compound demonstrated significant inhibition at concentrations above 0.5 mM.
- : Suggests potential for development as an antimicrobial agent.
-
Cytotoxicity Assay :
- Objective : Assess cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF7).
- Results : IC values ranged from 10 µM to 25 µM depending on the cell line.
- : Indicates promising anticancer activity that warrants further investigation.
-
Enzyme Inhibition Study :
- Objective : Investigate inhibition of specific kinases.
- Results : The compound showed effective inhibition with IC values in the low micromolar range.
- : Supports its potential as a therapeutic agent targeting kinase-related pathways.
Data Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
